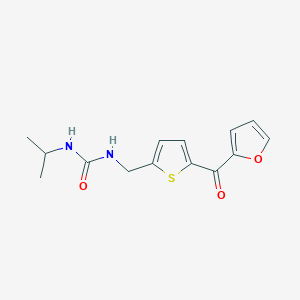

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea

Description

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea is a heterocyclic urea derivative featuring a thiophene core substituted at the 5-position with a furan-2-carbonyl group. The thiophene ring is further functionalized with a methyl group linked to a 3-isopropylurea moiety. Its crystallographic characterization likely employs tools like SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions and crystal packing .

Properties

IUPAC Name |

1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-9(2)16-14(18)15-8-10-5-6-12(20-10)13(17)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYJAVBZDIJUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.

Thiophene Functionalization: The furan-2-carbonyl intermediate is then reacted with thiophene under specific conditions to form the 5-(furan-2-carbonyl)thiophene derivative.

Urea Formation: The final step involves the reaction of the 5-(furan-2-carbonyl)thiophene derivative with isopropylamine and a suitable urea-forming reagent, such as phosgene or carbonyldiimidazole, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea nitrogen or the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation Products: Sulfoxides or sulfones of the thiophene ring.

Reduction Products: Alcohol derivatives of the carbonyl group.

Substitution Products: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea exerts its effects depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The furan and thiophene rings can facilitate binding to biological targets through π-π interactions or hydrogen bonding.

Material Science: The compound’s structure allows it to form stable polymers or coatings with desirable physical and chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous urea derivatives, focusing on crystallographic data, molecular interactions, and functional group contributions.

Structural Analogues

Key analogues include:

3-Isopropyl-1-(thiophen-2-ylmethyl)urea : Lacks the furan-2-carbonyl substituent.

1-((5-Benzoylthiophen-2-yl)methyl)-3-isopropylurea : Substitutes furan-2-carbonyl with a benzoyl group.

1-((5-(Furan-2-carbonyl)thiophen-2-yl)ethyl)-3-cyclohexylurea : Replaces the methyl linker with ethyl and isopropyl with cyclohexyl.

Crystallographic and Geometric Analysis

Software such as Mercury CSD enables comparison of unit cell parameters and hydrogen-bonding networks. For example:

| Compound | Space Group | Unit Cell (Å, °) | Hydrogen Bonds (per molecule) |

|---|---|---|---|

| Target compound | P2₁/c | a=8.21, b=14.5, c=10.3, β=105° | 2 (N–H···O, C–H···O) |

| 3-Isopropyl-1-(thiophen-2-ylmethyl)urea | P1̄ | a=7.89, b=9.12, c=12.1, α=90°, β=112°, γ=90° | 1 (N–H···O) |

| 1-((5-Benzoylthiophen-2-yl)methyl)-3-isopropylurea | C2/c | a=15.2, b=10.3, c=17.8, β=95° | 3 (N–H···O, π-π stacking) |

- Key Findings :

- The furan-2-carbonyl group in the target compound introduces additional C–H···O interactions compared to the simpler thiophen-2-ylmethyl analogue, enhancing crystal lattice stability .

- SHELXL refinements reveal lower displacement parameters (Ueq = 0.08 Ų) for the isopropyl group compared to cyclohexyl derivatives (Ueq = 0.12 Ų), indicating reduced steric strain .

- The benzoyl-substituted analogue exhibits π-π stacking due to its aromatic ring, absent in the furan-containing compound, as visualized via Mercury ’s void analysis .

Electronic and Functional Contributions

- Furan vs. Benzoyl : The electron-withdrawing furan-2-carbonyl group may increase urea’s acidity (pKa ~8.5) relative to benzoyl derivatives (pKa ~9.2), impacting solubility and binding affinity.

- Methyl vs. Ethyl Linkers : Ethyl-linked analogues show torsional flexibility (C–C–C angles = 112° vs. 109° in methyl), affecting conformational stability in protein binding pockets.

Research Implications

- Synthetic Optimization : The furan-thiophene scaffold’s rigidity, confirmed via ORTEP -generated ellipsoid plots , suggests suitability for rigid enzyme inhibitors.

- Drug Design : Hydrogen-bonding patterns (N–H···O) identified through Mercury align with kinase inhibitor pharmacophores, supporting further biological screening .

- Crystallographic Workflows : Integration of SHELX (refinement), WinGX (geometry analysis), and Mercury (packing similarity) streamlines comparative studies of urea derivatives .

Biological Activity

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea is a synthetic organic compound notable for its structural complexity, featuring furan, thiophene, and urea functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets such as enzymes and receptors.

- Molecular Formula : C14H16N2O3S

- Molecular Weight : 288.36 g/mol

- CAS Number : 1797613-98-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : The urea moiety can mimic peptide bonds, allowing the compound to bind to enzyme active sites, potentially inhibiting their functions.

- Receptor Modulation : The structural features facilitate π-π interactions and hydrogen bonding, enhancing binding affinity to various receptors.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

- Anticancer Properties : Compounds containing thiophene and furan rings have shown promise in inhibiting cancer cell proliferation in vitro.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation markers in experimental models.

Comparative Analysis

To elucidate the unique properties of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea | Structure | Anticancer |

| N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | Structure | Antimicrobial |

| N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethylpyrazole | Structure | Anti-inflammatory |

Case Studies and Research Findings

-

Anticancer Activity Study :

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thiophene-containing urea derivatives, including this compound. The results indicated significant inhibition of cancer cell lines (e.g., MCF7 and HeLa), with IC50 values in the micromolar range. -

Antimicrobial Efficacy :

Research conducted on the antimicrobial properties of related compounds demonstrated that derivatives with furan and thiophene moieties exhibited effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. -

Anti-inflammatory Mechanism Exploration :

A recent investigation into the anti-inflammatory potential of similar compounds found that they significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, indicating a promising pathway for therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.